molecular formula C20H23NO3 B608674 Lu AF58801 CAS No. 1531592-40-1

Lu AF58801

货号: B608674
CAS 编号: 1531592-40-1
分子量: 325.4
InChI 键: UIVKAFXVMUZVHS-QYZOEREBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lu AF58801 is a selective and brain penetrant positive allosteric modulator of alpha-7 nicotinic acetylcholine receptors.

科学研究应用

Cognitive Enhancement

Lu AF58801 has shown promise in enhancing cognitive performance in animal models. In studies involving rats treated with phencyclidine (PCP), a drug known to induce cognitive deficits, this compound improved performance in tasks assessing novel object recognition, suggesting its potential utility in treating cognitive impairments associated with schizophrenia and other neuropsychiatric disorders .

Neuroimaging Studies

Recent research utilized functional magnetic resonance imaging (fMRI) to investigate the effects of this compound on brain connectivity patterns in mice with a 15q13.3 microdeletion, a model relevant for studying schizophrenia. The administration of this compound normalized elevated functional connectivity between critical brain regions, including the prefrontal cortex and hippocampus, which are often disrupted in psychiatric conditions . This normalization indicates that this compound could help restore typical neural function and connectivity.

Potential Antiepileptic Effects

The modulation of α7 nicotinic receptors by this compound may also extend to antiepileptic applications. The compound's ability to reduce hyperconnectivity in neural networks implicated in seizure propagation suggests a potential role in managing epilepsy . This aspect warrants further investigation into its therapeutic efficacy for seizure disorders.

Case Study 1: Cognitive Deficits Induced by Phencyclidine

  • Objective : To evaluate the efficacy of this compound in reversing cognitive deficits induced by PCP.
  • Method : Rats were administered PCP followed by treatment with this compound.
  • Findings : this compound significantly improved performance on the novel object recognition task compared to control groups, indicating its potential as a cognitive enhancer .

Case Study 2: Functional Connectivity in Schizophrenia Models

  • Objective : To assess the impact of this compound on functional connectivity in mice with a genetic model for schizophrenia.
  • Method : Mice underwent fMRI before and after administration of this compound.
  • Findings : The treatment resulted in decreased hyperconnectivity between various brain regions, including those involved in sensory processing and cognition, suggesting a restoration of normal connectivity patterns .

Data Summary

StudyModelApplicationKey Findings
Eskildsen et al. (2014)RatCognitive enhancementImproved performance on novel object recognition tasks post-treatment with this compound
Current fMRI StudyMouse (15q13.3 deletion)NeuroimagingNormalized functional connectivity between prefrontal cortex and hippocampus
Epilepsy ResearchMouse modelAntiepileptic potentialReduced hyperconnectivity associated with seizure propagation

化学反应分析

Lead Optimization and Synthetic Modifications

The discovery of Lu AF58801 originated from a hit compound (P3 = 660–710%) identified via high-throughput screening . Key synthetic modifications included:

Table 1: Key Structural Modifications and Activity Changes

Modification TypeResulting Activity (P3%)Key Observations
Amide → Amine reduction (e.g., 9 → 13)7,900% → 11,840% (S,S-enantiomer)Enhanced α7 PAM activity via improved receptor interaction
Cyclopropyl → Tetrahydrofuryl linkerActivity loss (P3 < 100%)Reduced steric compatibility with receptor
RHS methoxy → trifluoromethyl8,170%Improved metabolic stability
LHS sulfamoyl → sulfonohydrazideP3 = 130%Loss of critical hydrogen bonding
  • Amide Reduction : Conversion of primary hits 9 and 10 to amines 13 and 14 increased P3 values by >10×, attributed to enhanced hydrogen bonding with α7 receptor residues .

  • Chiral Resolution : Enantiopure synthesis via (S)-4-isopropyl-2-oxazolidinone yielded (R,R)-13 (Type I PAM) and (S,S)-13 (Type II PAM), showing divergent desensitization kinetics .

Key Synthetic Pathway

The synthesis of this compound involves a chiral cyclopropane intermediate, as outlined below:

Table 2: Enantiomer Pharmacokinetic Profiles

Parameter(R,R)-13(S,S)-13
EC₅₀ (manual patch)1.9 μM0.063 μM
AUC/Pmax1.725
Rat BA (%)6277

SAR-Driven Chemical Reactions

Critical substituent modifications informed by SAR studies:

Table 3: Impact of RHS Substituents on PAM Activity

RHS SubstituentP3 (%)Kinetics Type
2-OMe, 5-Cl11,840Type II
2-CF₃, 5-Cl8,170Type I
2-OCF₂H, 5-F3,360Type I
  • Electron-Withdrawing Groups : CF₃ and OCF₂H shifted kinetics toward Type I (rapid desensitization), while electron-donating groups (OMe, Me) favored Type II .

  • LHS Sulfamoyl Retention : Substitution with N-hydroxysulfonamide (P3 = 720%) or morpholino (P3 = 460%) reduced activity, confirming the sulfamoyl group’s necessity .

Enantiomer-Specific Reactivity

The (S,S)-enantiomer showed superior potency (EC₅₀ = 63 nM vs. 1.9 μM for R,R) due to optimized π-π stacking with Trp-55 and Tyr-93 residues in the α7 receptor .

Key Reaction: Amine Functionalization

  • Reductive Amination : Central cyclopropane amine intermediates (e.g., 13) were synthesized via Pd-catalyzed coupling, followed by chiral resolution .

Stability and Solubility-Oriented Reactions

  • LogD Reduction : Introduction of polar groups (e.g., -SO₂NH₂) lowered logD from 4.2 to 3.8, improving solubility (pH 6.5: 1.6–3.1 μg/mL → pH 2.0: >100 μg/mL) .

  • Metabolic Protection : Fluorination at RHS positions (e.g., 2-F, 5-Cl) reduced CYP2D6-mediated clearance by 40% .

属性

CAS 编号

1531592-40-1

分子式

C20H23NO3

分子量

325.4

IUPAC 名称

(1S,2S)-2-Phenyl-cyclopropanecarboxylic acid [alpha(R)-(4-ethoxy-phenyl)-2-hydroxy-ethyl]-amide

InChI

InChI=1S/C20H23NO3/c1-2-24-16-10-8-15(9-11-16)19(13-22)21-20(23)18-12-17(18)14-6-4-3-5-7-14/h3-11,17-19,22H,2,12-13H2,1H3,(H,21,23)/t17-,18+,19+/m1/s1

InChI 键

UIVKAFXVMUZVHS-QYZOEREBSA-N

SMILES

O=C([C@@H]1[C@@H](C2=CC=CC=C2)C1)N[C@H](C3=CC=C(OCC)C=C3)CO

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Lu AF58801;  Lu-AF58801;  LuAF58801;  AF58801;  AF-58801;  AF 58801; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lu AF58801
Reactant of Route 2
Reactant of Route 2
Lu AF58801
Reactant of Route 3
Reactant of Route 3
Lu AF58801
Reactant of Route 4
Reactant of Route 4
Lu AF58801
Reactant of Route 5
Reactant of Route 5
Lu AF58801
Reactant of Route 6
Reactant of Route 6
Lu AF58801

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。